molecular formula C11H16O3 B1666787 2-[2-(Benzyloxy)ethoxy]ethanol CAS No. 2050-25-1

2-[2-(Benzyloxy)ethoxy]ethanol

Cat. No. B1666787
CAS RN: 2050-25-1
M. Wt: 196.24 g/mol
InChI Key: LJVNVNLFZQFJHU-UHFFFAOYSA-N
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Description

“2-[2-(Benzyloxy)ethoxy]ethanol” is a polyethylene glycol (PEG)-based PROTAC linker that can be used in the synthesis of a series of PROTACs . It has a benzyl protecting group and a reactive primary alcohol .


Synthesis Analysis

The compound can be synthesized by the reaction of ethylene oxide with ethanol . It has been used in the 9-(2-hydroxyethyl)-linked synthesis of 2,6-diaminopurines and the synthesis of benzyloxy ethyl methacrylate monomer by esterification with methacryloyl chloride .


Molecular Structure Analysis

The molecular structure of “2-[2-(Benzyloxy)ethoxy]ethanol” is represented by the linear formula C13H20O4 . The InChI code for this compound is 1S/C13H20O4/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 .


Chemical Reactions Analysis

The primary alcohol in “2-[2-(Benzyloxy)ethoxy]ethanol” can react to further derivatize the compound . It has been used in a base-free iridium-catalyzed direct alkylation of active methylene compounds with alcohols .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.3 . It has a refractive index of n20/D 1.51 (lit.) and a density of 1.094 g/mL at 25 °C (lit.) .

Scientific Research Applications

Electrochemical Properties in Silicon Phthalocyanines Synthesis

2-[2-(6-tert-butyl-2H-1,3-benzoxazin-3(4H)-yl)ethoxy]ethanol has been utilized in the synthesis of silicon phthalocyanines. These compounds, upon introduction at the axial positions of silicon(IV) phthalocyanine, have demonstrated interesting electrochemical properties, investigated through cyclic and square wave voltammetry (Bıyıklıoğlu, Ömeroğlu, & Alp, 2016).

Involvement in Polymerization Processes

The compound is involved in the polymerization process of silane coupling agents. Specifically, in the system 3-aminopropyltriethoxy silane–deuterated ethanol–H2O, the rate of release of ethanol from ethoxy groups has been studied using 1H NMR spectroscopy, providing insights into the kinetics of ethanol release and the underlying chemical reactions (Ogasawara, Yoshino, Okabayashi, & O'Connor, 2001).

Role in Adsorption and Decomposition on Supported Au Catalysts

Research has shown that 2-[2-(Benzyloxy)ethoxy]ethanol plays a role in the adsorption and reactions of ethanol on Au nanoparticles supported by various oxides and carbon Norit. The supported Au particles mainly catalyze the dehydrogenation of ethanol, producing hydrogen and acetaldehyde, highlighting the compound's importance in catalysis (Gazsi, Koos, Bánsági, & Solymosi, 2011).

Influence on the Structure of Aqueous Solutions of Cellosolves

Studies on the impact of 2-methoxy ethanol, 2-ethoxy ethanol, and 2-butoxy ethanol (similar to 2-[2-(Benzyloxy)ethoxy]ethanol) on the temperature corresponding to the adiabatic compressibility minimum of water indicate that these cellosolves act as water structure breakers. The research suggests that the structuring ability of these compounds follows a specific order, providing valuable information for industrial applications (Sailaja, Raju, Devi, & Subbarangaiah, 1996).

Applications in Shrinkage-Reducing Admixtures for Cement

The compound has been used in synthesizing shrinkage-reducing admixtures (SRAs) for cementitious materials. This involves a chemical process called ethoxylation, using 2-butoxy ethanol and ethylene or propylene oxide. The SRA synthesized has shown to significantly reduce free drying shrinkage in mortar and concrete, highlighting its potential in construction materials (Rong-bing & Jian, 2005).

Safety And Hazards

The compound is harmful if swallowed and causes skin irritation . It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The compound has potential applications in the synthesis of a series of PROTACs . It can also be used in the synthesis of benzyloxy ethyl methacrylate monomer by esterification with methacryloyl chloride .

properties

IUPAC Name

2-(2-phenylmethoxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVNVNLFZQFJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281959
Record name 2-[2-(Benzyloxy)ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Benzyloxy)ethoxy]ethanol

CAS RN

2050-25-1
Record name 2-[2-(Benzyloxy)ethoxy]ethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[2-(Benzyloxy)ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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